![molecular formula C21H22FN3O2S B2625408 N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 403723-36-4](/img/structure/B2625408.png)
N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a ring of nitrogen and sulfur . They are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a quinazolinone core, with a fluorophenyl group attached to the nitrogen atom, and a hexanamide group attached to one of the carbon atoms in the quinazolinone ring .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the specific substituents present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用
Synthesis and Characterization
A range of compounds similar to N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide have been synthesized, demonstrating the versatility of quinazolinone derivatives in medicinal chemistry. These compounds are characterized by their antimicrobial, antiviral, anti-inflammatory, and anticancer activities. For instance, Alagarsamy et al. (2016) designed and synthesized a new series of thiosemicarbazide derivatives showing significant antimicrobial activity against selective gram-positive and gram-negative bacteria by the agar dilution method (Alagarsamy et al., 2016). Similarly, Kut et al. (2020) synthesized functionalized dihydroquinazolinone derivatives via intramolecular electrophilic cyclization, highlighting the chemical diversity of these compounds (Kut et al., 2020).
Biological Activities
Antimicrobial and Antiviral Activities : Desai et al. (2013) synthesized novel fluorine-containing derivatives with quinazolinone and thiazolidinone motifs that exhibited remarkable in vitro antimicrobial potency against a variety of bacterial and fungal strains (Desai et al., 2013). Furthermore, Selvam et al. (2007) reported on novel sulfonamido-quinazolin-4(3H)-one derivatives with potent antiviral activities against respiratory and biodefense viruses, showcasing the potential of these compounds in antiviral research (Selvam et al., 2007).
Anti-inflammatory and Anticancer Activities : Kumar et al. (2018) synthesized quinolone substituted quinazolin-4(3H)-ones and evaluated their anti-inflammatory and anticancer activity, demonstrating the therapeutic potential of these compounds in treating inflammation and cancer (Kumar et al., 2018). The study by Gürsoy and Karalı (2003) on the synthesis and primary cytotoxicity evaluation of various quinazolinone derivatives further illustrates the broad spectrum of biological activities possessed by these compounds, particularly in the context of anticancer research (Gürsoy & Karalı, 2003).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c22-16-11-9-15(10-12-16)14-23-19(26)8-2-1-5-13-25-20(27)17-6-3-4-7-18(17)24-21(25)28/h3-4,6-7,9-12H,1-2,5,8,13-14H2,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXYEBWDFNZPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)

![3-(4-Chlorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)
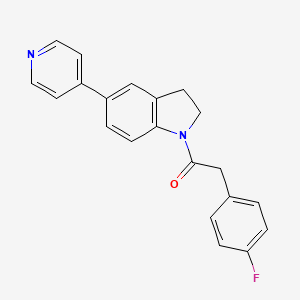

![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2625333.png)
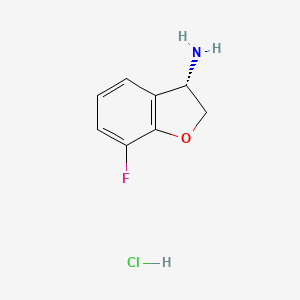
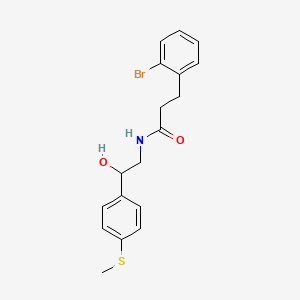
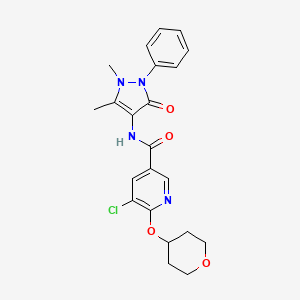
![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)


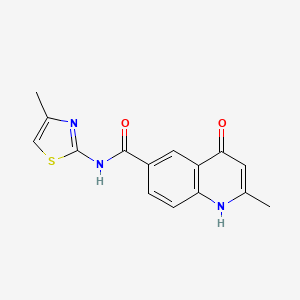
![benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625348.png)